

2-Furoylacetonitrile chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Furoylacetonitrile**

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2-Furoylacetonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical properties, structure, and relevant experimental data for **2-Furoylacetonitrile** (CAS No: 31909-58-7).[1][2][3] This furan derivative is a key intermediate in the synthesis of various heterocyclic compounds, notably those investigated for their therapeutic potential against Chagas disease.[4] This document consolidates essential data on its physicochemical properties, spectroscopic profile, and synthetic methodologies, presented in a clear and accessible format to support ongoing research and development efforts.

Chemical Properties and Structure

2-Furoylacetonitrile, with the IUPAC name 3-(furan-2-yl)-3-oxopropanenitrile, is a solid, beige to light brown powder.[2] It is characterized by the presence of a furan ring, a ketone, and a nitrile functional group.

Physicochemical Properties

The key physicochemical properties of **2-Furoylacetonitrile** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₇ H ₅ NO ₂	[1] [2] [3]
Molecular Weight	135.12 g/mol	[1] [2] [3]
Melting Point	81-85 °C	[2]
Boiling Point	~248.79 °C (estimated)	
Density	~1.3124 g/cm ³ (estimated)	
Solubility	Soluble in acetone and ether. Decomposes in water.	[5]

Structural Information

The structural identifiers for **2-Furoylacetonitrile** are provided in the table below.

Identifier	Value	Source
CAS Number	31909-58-7	[1] [2] [3]
IUPAC Name	3-(furan-2-yl)-3-oxopropanenitrile	[1]
SMILES	O=C(CC#N)C1=CC=CO1	[2] [3]
InChI	1S/C7H5NO2/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5H,3H2	[2]
InChIKey	RZNSHBXVTAHWPP-UHFFFAOYSA-N	[2]

Spectroscopic Data

The spectroscopic profile of **2-Furoylacetonitrile** is crucial for its identification and characterization. Below are the key data from Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

Detailed experimental ¹H and ¹³C NMR data for **2-Furoylacetonitrile** were not available in the searched literature. However, the expected chemical shifts can be predicted based on the structure and data from similar furan-containing compounds.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum of **2-Furoylacetonitrile** shows characteristic peaks corresponding to its functional groups. The data presented here is from an ATR-IR spectrum.[1]

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3100	C-H stretch (aromatic furan)
~2250	C≡N stretch (nitrile)
~1680	C=O stretch (ketone)
~1500, ~1450	C=C stretch (aromatic furan)

Mass Spectrometry

Mass spectrometry data is available for **2-Furoylacetonitrile**, providing information about its molecular weight and fragmentation pattern.[1]

m/z	Interpretation
135	Molecular ion [M] ⁺
95	[M - C ₂ H ₂ O] ⁺ (Loss of ketene)
39	Further fragmentation

Experimental Protocols

Synthesis of 2-Furoylacetonitrile

A common method for the synthesis of **2-Furoylacetonitrile** involves the reaction of an appropriate furan derivative with a source of the acetonitrile group. While a specific detailed protocol for **2-Furoylacetonitrile** was not found, a general procedure for the synthesis of similar compounds is described below.

General Procedure for the Synthesis of Furan Derivatives:

- **Reaction Setup:** A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere.
- **Reagent Addition:** The furan substrate is dissolved in a suitable anhydrous solvent (e.g., THF, diethyl ether) and cooled in an ice bath.
- **Reaction:** The acylating or alkylating agent is added dropwise to the stirred solution. The reaction mixture is then allowed to warm to room temperature and stirred for a specified time.
- **Work-up:** The reaction is quenched with a saturated aqueous solution (e.g., NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate.
- **Purification:** The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).[8]

Spectroscopic Analysis Protocols

NMR Spectroscopy:

- **Sample Preparation:** 5-10 mg of the purified **2-Furoylacetonitrile** is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- **Data Acquisition:** ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz).[6] Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy (ATR):

- Sample Preparation: A small amount of the solid **2-Furoylacetonitrile** is placed directly on the ATR crystal.
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[\[1\]](#)

Mass Spectrometry (Electron Ionization - EI):

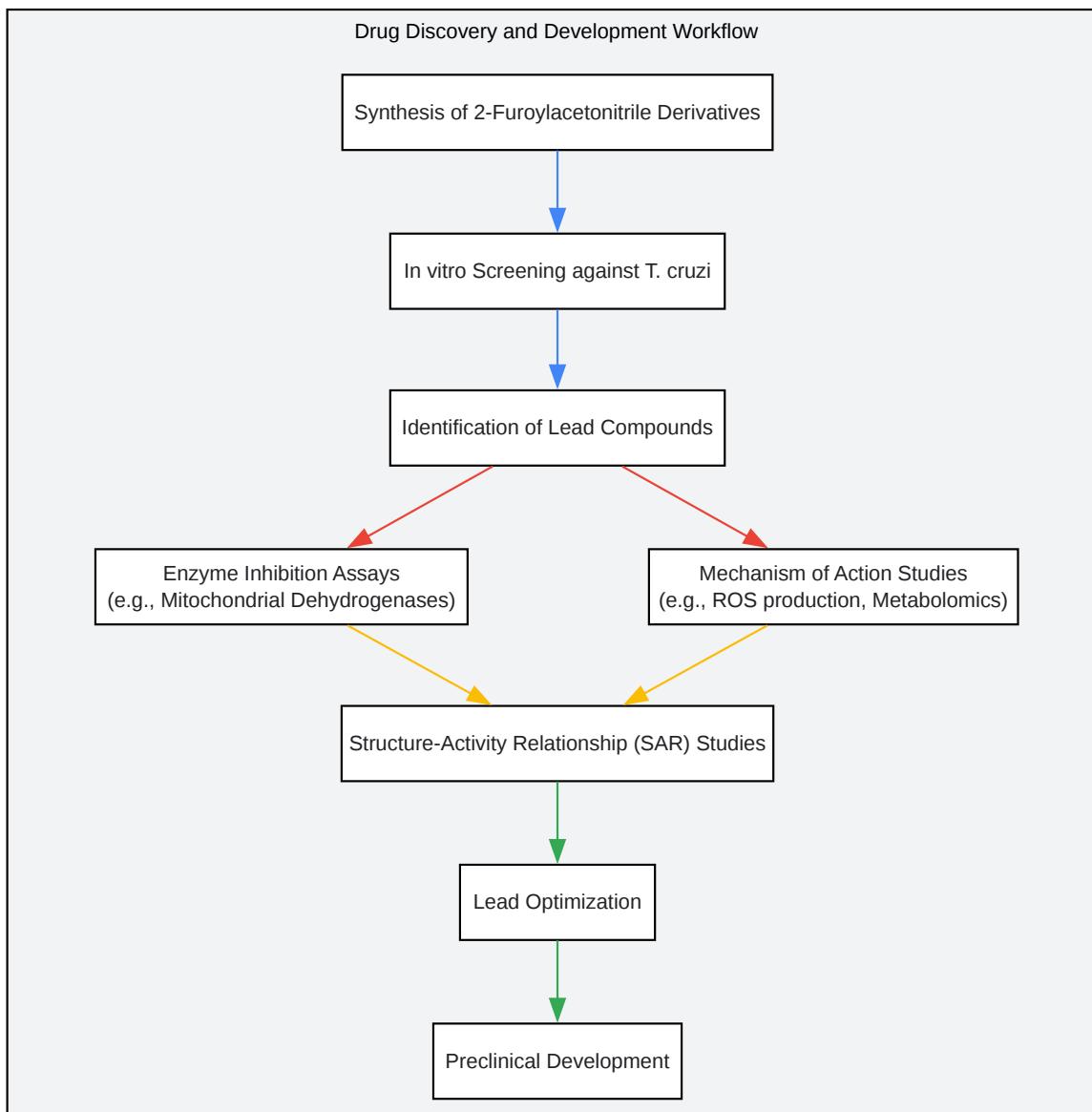
- Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
- Ionization and Analysis: The sample is ionized by electron impact (typically at 70 eV), and the resulting fragments are analyzed by the mass detector.[\[1\]](#)

Biological Activity and Potential Signaling Pathways

While **2-Furoylacetonitrile** itself has not been extensively studied for its biological activity, it is a precursor for the synthesis of compounds with demonstrated activity against *Trypanosoma cruzi*, the parasite responsible for Chagas disease.[\[4\]](#) The mechanism of action for these derivatives is an area of active research.

One proposed mechanism for related nitro- and furan-containing compounds against *T. cruzi* involves the inhibition of mitochondrial dehydrogenases.[\[9\]](#) This disruption of the parasite's mitochondrial function can lead to a decrease in energy production and ultimately cell death. Another potential mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress within the parasite.

Since a specific signaling pathway for **2-Furoylacetonitrile** is not documented, a logical workflow for the investigation of its derivatives as potential enzyme inhibitors is presented below.



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Caption: A logical workflow for the development of **2-Furoylacetonitrile** derivatives as potential anti-trypanosomal agents.

Safety Information

2-Furoylacetonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It can cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[2]

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- To cite this document: BenchChem. [2-Furoylacetonitrile chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b032225#2-furoylacetonitrile-chemical-properties-and-structure\]](https://www.benchchem.com/product/b032225#2-furoylacetonitrile-chemical-properties-and-structure)

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